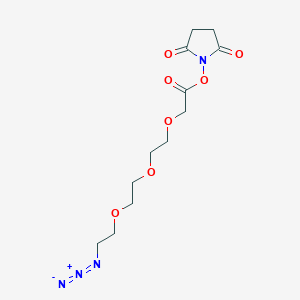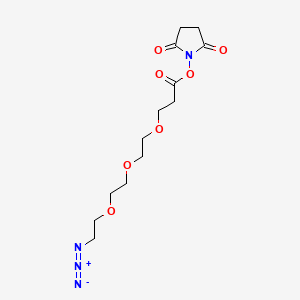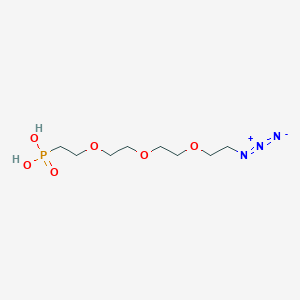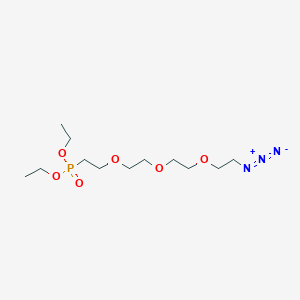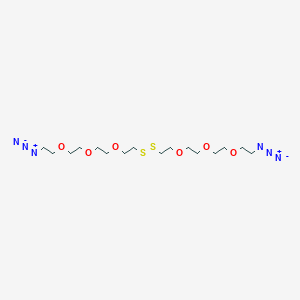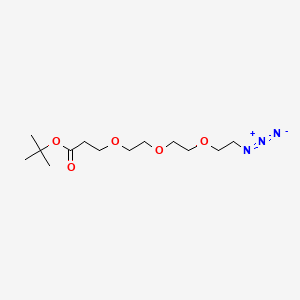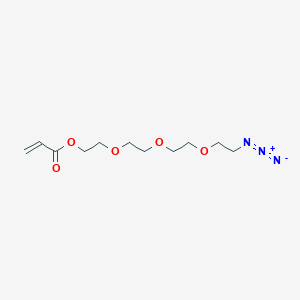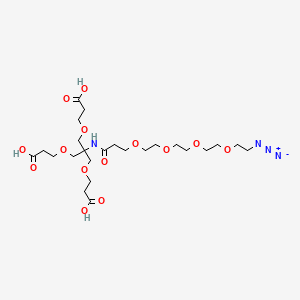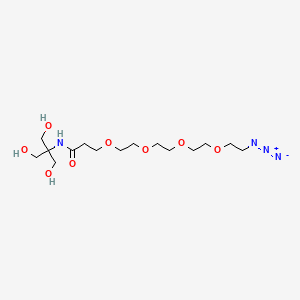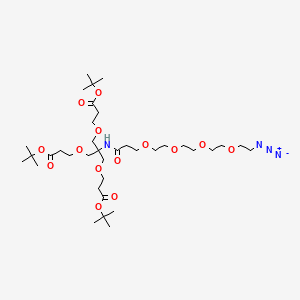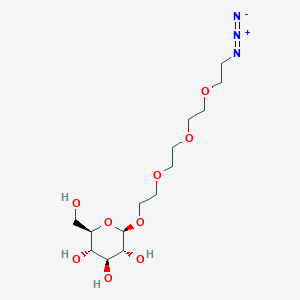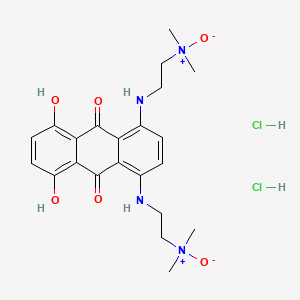
Banoxantrone dihydrochloride
Overview
Description
Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive AQ4 precursor and a Topoisomerase II inhibitor . It is a hypoxia-activated prodrug of the topoisomerase II inhibitor AQ4 . It enhances the anti-tumor effect caused by radiation .
Synthesis Analysis
Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis . It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .Molecular Structure Analysis
Banoxantrone has a molecular weight of 444.488 and a chemical formula of C22H28N4O6 . It is a small molecule and is synthetic in nature .Chemical Reactions Analysis
Banoxantrone dihydrochloride is a novel bioreductive agent that can be reduced to a stable, DNA-affinic compound AQ4, which is a potent topoisomerase II inhibitor . It is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells .Physical And Chemical Properties Analysis
Banoxantrone has a molecular weight of 444.48 and a chemical formula of C22H28N4O6 . It is soluble in water to 25 mM and is available in solid form .Scientific Research Applications
Anticancer Prodrug
Banoxantrone dihydrochloride (AQ4N) is a novel hypoxia-activated prodrug that exhibits anticancer activity following bioreduction by heme-containing reductases to AQ4, an effective DNA intercalator and topoisomerase II inhibitor . It’s important to monitor the blood concentration of banoxantrone to evaluate the therapeutic efficacy and side effects during its clinical applications .
Fluorescence Method for AQ4N Detection
A fluorescence method for AQ4N detection has been developed through the modulation of the molecule-like photoinduced electron transfer (PET) behavior of gold nanoclusters (AuNCs). AQ4N can electrostatically bind to the surface of carboxylated chitosan (CC) and dithiothreitol (DTT) co-stabilized AuNCs and quench their fluorescence via a Coulomb interaction-accelerated PET process .
Organic Ligand in Nanoparticle Synthesis
Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis .
Preparation of Functionalized Graphene Oxide
It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .
Photosensitizer Co-loading
Banoxantrone dihydrochloride, along with chlorin e6 (Ce6, a photosensitizer), and oxaliplatin (OX, a guest of CB[7]) were co-loaded onto NGO-CB[7] via π–π stacking and host–guest interactions .
Mechanism of Action
Target of Action
Banoxantrone dihydrochloride primarily targets DNA topoisomerase 2-alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death .
Mode of Action
Banoxantrone, also known as AQ4N, is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells . AQ4 remains localized within these cells . When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy, these AQ4-containing quiescent cells come closer to the oxygen source, become reoxygenated, attempt to resume replication, and are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition .
Biochemical Pathways
The biochemical pathway primarily affected by Banoxantrone involves the conversion of the prodrug AQ4N to the active drug AQ4 by cytochrome P450 . This process selectively targets hypoxic tumor tissues . The active form, AQ4, is a potent DNA intercalator and topoisomerase II inhibitor .
Pharmacokinetics
The pharmacokinetics of Banoxantrone involves its selective and irreversible conversion to AQ4, its cytotoxic form, in hypoxic tumor cells . This conversion is its targeted site of action . The half-life of Banoxantrone is reported to be between 0.64 to 0.83 hours .
Result of Action
The result of Banoxantrone’s action is the death of hypoxic tumor cells . It has been shown to work synergistically with fractionated radiation to significantly delay the growth of tumors compared to the administration of either Banoxantrone or radiation alone .
Action Environment
Banoxantrone is a hypoxia-activated prodrug . This means that its activation and efficacy are influenced by the level of oxygen in the tumor environment . It is preferentially toxic to hypoxic cells in tumors, and its action can be enhanced by radiation .
Future Directions
A recent study demonstrated an effective cancer chemo-radiotherapy strategy based on choline phosphate liposomal nanomedicines, which inhibit the intrinsic radioresistance of RT and concomitantly harness the RT-induced hypoxia to produce additional toxicity to overcome post-RT radioresistance . In this strategy, a radiotherapy sensitizer, vorinostat, and a hypoxia-activated banoxantrone dihydrochloride (AQ4N) were simultaneously delivered to a tumor . This chemo-radiotherapy combination showed excellent tumor treatment efficacy and is promising for future clinical translation .
properties
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Banoxantrone dihydrochloride | |
CAS RN |
252979-56-9 | |
| Record name | Banoxantrone dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BANOXANTRONE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




